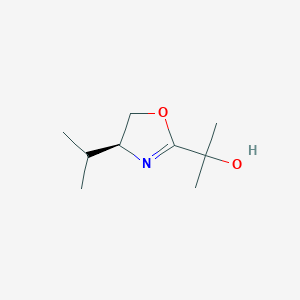
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride (TBNPT) is a tetrazolium salt that has been extensively studied for its potential applications in scientific research. TBNPT is a redox indicator that undergoes a color change in the presence of reducing agents, making it useful for a variety of applications including enzyme assays, cytotoxicity assays, and microbial growth studies.
科学研究应用
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride has been used in a wide range of scientific research applications, including enzyme assays, cytotoxicity assays, and microbial growth studies. 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride is particularly useful in enzyme assays as it can be used to measure the activity of enzymes that produce reducing agents. In cytotoxicity assays, 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride is used to measure the viability of cells in the presence of various compounds. 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride has also been used in microbial growth studies to measure the growth of bacteria and fungi.
作用机制
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride undergoes a color change from red to purple in the presence of reducing agents, such as NADH or NADPH. This color change is due to the reduction of the nitro groups on the phenyl rings of 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride. The mechanism of action of 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride involves the transfer of electrons from the reducing agent to the tetrazolium salt, resulting in the formation of a colored formazan product.
Biochemical and Physiological Effects:
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.
实验室实验的优点和局限性
One of the main advantages of 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride is its sensitivity to reducing agents, which makes it a useful tool for measuring enzyme activity and cytotoxicity. 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride is also relatively inexpensive and easy to use. One limitation of 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride is that it is not specific to any particular reducing agent, which can make it difficult to interpret results in some cases.
未来方向
There are several potential future directions for 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride research. One area of interest is the development of new 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride derivatives with improved sensitivity and specificity for particular reducing agents. Another area of interest is the use of 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride in the development of new diagnostic assays for diseases such as cancer and infectious diseases. Finally, 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride may have potential applications in the development of new antimicrobial agents.
合成方法
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride can be synthesized using a variety of methods, including the reaction of tert-butyl azide with 4-nitrophenylacetylene followed by the addition of sodium azide and hydrochloric acid. The resulting product is then purified using column chromatography to yield 5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride as a red crystalline solid.
属性
CAS 编号 |
157458-76-9 |
|---|---|
产品名称 |
5-Tert-butyl-2,3-bis(4-nitrophenyl)-2h-tetrazol-3-ium chloride |
分子式 |
C17H17ClN6O4 |
分子量 |
404.8 g/mol |
IUPAC 名称 |
5-tert-butyl-2,3-bis(4-nitrophenyl)tetrazol-2-ium;chloride |
InChI |
InChI=1S/C17H17N6O4.ClH/c1-17(2,3)16-18-20(12-4-8-14(9-5-12)22(24)25)21(19-16)13-6-10-15(11-7-13)23(26)27;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
WXBYFPXRNHZLPD-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=NN([N+](=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
规范 SMILES |
CC(C)(C)C1=NN([N+](=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
同义词 |
2,3-di-(4-nitrophenyl)-5-t-butyl-2H-tetrazolium 2,3-di-(4-nitrophenyl)-5-tert-butyl-2-H-tetrazolium chloride t-butyl-DNTC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)

![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)

![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)






